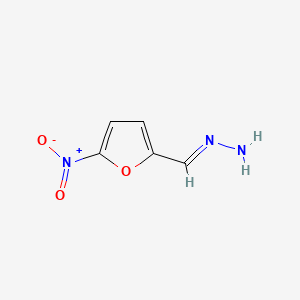

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)

Description

Overview of Furan-Derived Compounds in Organic Synthesis and Medicinal Chemistry Research

Furan (B31954), a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial scaffold in a vast array of biologically active compounds. orientjchem.orgutripoli.edu.ly Its derivatives are integral to medicinal chemistry due to their diverse therapeutic properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. utripoli.edu.lyijabbr.comijabbr.com The furan ring's electron-rich nature allows for various chemical interactions with biological targets like enzymes and receptors. ijabbr.com Furthermore, its aromaticity contributes to the stability of the compounds, potentially enhancing their metabolic stability and bioavailability. ijabbr.com

The versatility of the furan scaffold allows for straightforward modification with different functional groups, enabling the synthesis of a wide range of derivatives with tailored biological activities. ijabbr.com This has led to the inclusion of the furan nucleus in numerous commercially available drugs and has spurred extensive research into novel furan-based therapeutic agents. utripoli.edu.lyslideshare.netsemanticscholar.org Furan derivatives are utilized in various therapeutic areas, from antimicrobial agents like nitrofurantoin (B1679001) to diuretics like furosemide. ijabbr.comslideshare.net The development of bio-derived furanic compounds, such as those from 5-hydroxymethylfurfural (B1680220) (5-HMF), is also a growing area of sustainable chemistry, highlighting the continued importance of this heterocyclic system. mdpi.com

Table 1: Examples of Furan-Containing Drugs and their Applications

| Drug Name | Therapeutic Application |

| Nitrofurantoin | Antibacterial (Urinary Tract Infections) orientjchem.orgoup.com |

| Furazolidone (B1674277) | Antibacterial (Gastrointestinal Infections) oup.com |

| Furosemide | Diuretic ijabbr.com |

| Ranitidine | Anti-ulcer ijabbr.com |

| Dantrolene | Muscle Relaxant utripoli.edu.ly |

Significance of the Hydrazone Moiety in Organic Chemistry and Biological Studies

The hydrazone moiety, characterized by the R1R2C=NNH2 functional group, is a cornerstone in synthetic and medicinal chemistry. phytojournal.comwikipedia.org Formed by the reaction of hydrazine (B178648) with aldehydes or ketones, hydrazones are versatile intermediates for synthesizing various heterocyclic compounds. wikipedia.orgmdpi.com The presence of the azomethine group (-NHN=CH-) is a key pharmacophore responsible for a wide spectrum of biological activities. nih.govijbpr.net

Hydrazone derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antiviral activities. phytojournal.comnih.govimpactfactor.orgresearchgate.net The ability of the hydrazone moiety to form hydrogen bonds can enhance the interaction between a drug molecule and its biological target, thereby improving its activity. mdpi.com This has led to the incorporation of the hydrazone structure into numerous drug candidates to enhance their therapeutic potential. researchgate.netepstem.net

The synthetic flexibility of hydrazones allows for the creation of diverse molecular libraries for drug discovery. phytojournal.com Their metal complexes also find applications as catalysts and sensors. phytojournal.comimpactfactor.org The hydrolytic stability of hydrazones, relative to imines, is another advantageous characteristic in drug design. impactfactor.org

Historical Perspective on 5-Nitrofuran Derivatives in Academic and Industrial Research

The history of 5-nitrofuran derivatives dates back to the mid-20th century, with their introduction as potent antibacterial agents. nih.gov Compounds like nitrofurazone (B1679002), nitrofurantoin, and furazolidone became clinically important for treating bacterial infections. oup.com Research in the 1950s focused on synthesizing various derivatives of 5-nitrofurfural to explore their antibacterial activity in vitro. nih.gov

These compounds are prodrugs, meaning they are activated within bacterial cells through the reduction of the nitro group. nih.gov This process generates reactive intermediates that can damage bacterial DNA and inhibit essential enzymes, leading to a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. oup.comucl.ac.ukijabbr.com A key advantage of nitrofurans has been the slow development of bacterial resistance to them. oup.com

Over the decades, research has continued to explore the potential of 5-nitrofuran derivatives against various pathogens, including trypanosomes and other protozoa. oup.comrsc.org The core 5-nitrofuran "warhead" has been a foundation for developing new compounds with improved efficacy and selectivity. mdpi.com Recent research has focused on late-stage functionalization of existing 5-nitrofuran drugs to create novel derivatives with enhanced antibacterial properties. nih.gov

Research Scope and Contemporary Relevance of 2-Furancarboxaldehyde, 5-nitro-, hydrazone

2-Furancarboxaldehyde, 5-nitro-, hydrazone, as a specific derivative, is a subject of ongoing research due to the combined biological potential of its nitrofuran and hydrazone components. Contemporary research is focused on synthesizing and evaluating new derivatives of this compound to discover novel therapeutic agents.

The research scope includes:

Synthesis of Novel Derivatives: Chemical modifications are made to the core structure to enhance biological activity and selectivity. ijabbr.com This often involves creating hybrid molecules that combine the 5-nitrofuran hydrazone scaffold with other pharmacologically active moieties. researchgate.net

Antimicrobial Studies: Given the well-established antibacterial properties of nitrofurans, a primary focus is the evaluation of new derivatives against a range of pathogenic bacteria, including multidrug-resistant strains. ijabbr.commdpi.comijabbr.com

Antiprotozoal Activity: Research has also explored the efficacy of 5-nitrofuran hydrazones against protozoan parasites like Trypanosoma cruzi. nih.govrsc.org

Mechanism of Action Studies: Understanding how these compounds exert their biological effects at a molecular level is crucial for rational drug design. This includes studying their interaction with bacterial enzymes like nitroreductases. mdpi.comresearchgate.net

The contemporary relevance of 2-Furancarboxaldehyde, 5-nitro-, hydrazone and its derivatives is underscored by the pressing global issue of antibiotic resistance. nih.govijabbr.com The unique mechanism of action of nitrofurans makes them promising candidates for developing new drugs to combat resistant pathogens. ijabbr.com The continued exploration of this chemical scaffold holds significant potential for addressing unmet medical needs.

Table 2: Key Research Areas for 2-Furancarboxaldehyde, 5-nitro-, hydrazone and its Derivatives

| Research Area | Focus | Key Findings/Goals |

| Synthesis | Creation of novel analogs and hybrid molecules. nih.govresearchgate.net | Enhance potency, selectivity, and pharmacokinetic properties. |

| Antibacterial Activity | Evaluation against Gram-positive and Gram-negative bacteria, including resistant strains. mdpi.comijabbr.com | Identification of compounds with superior or broader-spectrum antibacterial effects. |

| Antiprotozoal Activity | Testing against parasites like Trypanosoma and Leishmania. utripoli.edu.lynih.gov | Discovery of new treatments for parasitic diseases. |

| Anticancer Activity | Investigation of cytotoxic effects on various cancer cell lines. researchgate.net | Exploration of potential applications in oncology. |

| Structure-Activity Relationship (SAR) Studies | Correlating chemical structure with biological activity. rsc.org | Guiding the design of more effective and less toxic compounds. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-(5-nitrofuran-2-yl)methylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2/b7-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWYBMUWBNFLAS-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178891 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112537-97-0, 24186-59-2 | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112537-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024186592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldehyde, hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Furancarboxaldehyde, 5 Nitro , Hydrazone and Its Analogs

Established Reaction Pathways for Hydrazone Formation from 5-Nitro-2-furancarboxaldehyde

The most fundamental and widely employed method for synthesizing hydrazones is the condensation reaction between a carbonyl compound and a hydrazine (B178648) derivative. In the context of the title compound and its analogs, this involves the reaction of 5-nitro-2-furancarboxaldehyde with various hydrazine and hydrazide compounds.

The synthesis of 5-nitro-2-furaldehyde (B57684) hydrazones is commonly achieved by reacting the aldehyde with a suitable hydrazine or hydrazide in a protic solvent, such as ethanol (B145695), methanol, or a mixture of ethanol and water. The reaction is often catalyzed by the addition of a small amount of acid. For instance, the synthesis of Nitrofurazone (B1679002), a prominent analog, involves the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride. The reaction proceeds efficiently when refluxed in an ethanol-water solvent system.

Alternative solvent systems have also been explored. Anhydrous acetonitrile has been successfully used for the synthesis of (E)-5-nitrofuran-2-yl methylene (B1212753) hydrazine from 5-nitrofurfural and hydrazine monohydrate. The choice of solvent and catalyst can significantly influence the reaction rate, yield, and purity of the final product. While many syntheses utilize organic solvents, there is a growing trend towards using more environmentally benign media.

| Hydrazone Analog | Reactants | Solvent | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitrofurazone | 5-nitrofurfural diacetate, Semicarbazide Hydrochloride | Ethanol-Water (1:1) | Reflux (2 h) | 82% | |

| Nitrofurazone | 5-nitrofurfural diacetate, Semicarbazide Hydrochloride | Water | 50% Sulfuric Acid (boil 1-2 min) | 80% | |

| (E)-5-nitrofuran-2-yl methylene hydrazine | 5-nitrofurfural, Hydrazine monohydrate | Anhydrous Acetonitrile | Not specified | 62% | |

| Adamantanealkanohydrazones | 5-nitro-2-furaldehyde, Adamantane (B196018) alkanohydrazides | Ethanol | Reflux | Not specified |

Optimizing reaction parameters such as temperature, reaction time, solvent volume, and catalyst type is crucial for maximizing product yield and selectivity. Studies on the synthesis of Nitrofurazone have demonstrated that modifying these parameters can lead to significant improvements. For example, a comparative study of eight different methods revealed that the yield could be increased from 79% to 92% by adjusting the reaction conditions.

The key findings from this optimization study included:

Catalyst Choice : Replacing concentrated sulfuric acid with concentrated hydrochloric acid resulted in a product with better quality.

Solvent Volume : Reducing the volume of the reaction solvent was found to improve both the quality and the quantity of the final product. The highest yield (92%) was achieved with the most reduced solvent volume.

Stereoselectivity : In the synthesis of N-acylhydrazones, control over E/Z isomerism is a key aspect of selectivity. While some thermal syntheses can result in mixtures of isomers, certain methods can favor the formation of one isomer over the other.

These results underscore the importance of systematic optimization to develop efficient and high-yielding synthetic protocols for 5-nitro-2-furaldehyde hydrazones.

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that minimize waste, avoid hazardous solvents, and reduce energy consumption. For the synthesis of 2-Furancarboxaldehyde, 5-nitro-, hydrazone and its analogs, mechanochemistry and the use of sustainable reaction media have emerged as promising alternatives to traditional solution-based methods.

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free pathway for hydrazone synthesis. This technique has been successfully applied to the preparation of pharmaceutically active hydrazones, including nitrofurantoin (B1679001), an analog of the title compound.

Key advantages of mechanochemical synthesis include:

Solvent-Free Conditions : Reactions are typically performed on solid reactants in the absence of bulk solvents, which significantly reduces waste.

High Yields : Mechanochemical methods often produce hydrazones in quantitative or near-quantitative yields.

Simplified Work-up : The products are often pure enough to be used without extensive post-reaction purification.

Energy Efficiency : Ball milling and twin-screw extrusion (TSE) can be more energy-efficient than heating solvents for extended periods.

For example, the synthesis of nitrofurantoin and related derivatives has been achieved in high yields by milling the corresponding aldehyde and hydrazide in a planetary ball mill or a SPEX mill, with reaction times ranging from 15 minutes to 2 hours. Continuous manufacturing has also been demonstrated using TSE, which allows for the solvent-free synthesis of N-acylhydrazones on a larger scale.

Beyond mechanochemistry, other green approaches focus on replacing conventional organic solvents and harsh catalysts with more sustainable alternatives. The use of water as a reaction medium is highly desirable from an environmental perspective. A greener synthesis of aromatic hydrazones has been reported where the reaction is carried out in an aqueous medium using acetic acid as a catalyst, thereby avoiding the use of both organic solvents and strong mineral acids like sulfuric acid.

Another innovative, solvent- and catalyst-free method utilizes high hydrostatic pressure (HHP) to drive the condensation reaction. This technique involves subjecting a 1:1 molar ratio of the aldehyde and hydrazine to high pressure, which can produce the desired hydrazone in nearly quantitative yields. This method eliminates the need for both solvents and acid catalysts, representing a significant advancement in the environmentally benign synthesis of bioactive hydrazones.

Derivatization Strategies of the Furan (B31954) Ring and Hydrazone Linkage

Structural modification, or derivatization, is a powerful strategy for optimizing the properties of a lead compound. For 5-nitro-2-furaldehyde hydrazones, derivatization can be targeted at two primary sites: the 5-nitrofuran ring and the hydrazone linkage.

Modification of the Furan Ring: The furan ring is amenable to various substitutions and modifications. Late-stage functionalization (LSF) has emerged as a direct approach for modifying complex molecules. For instance, the C-H bonds on the furan ring or adjacent functionalities can be targeted. Copper-catalyzed C-H functionalization has been used to introduce a variety of groups—including hydroxyl, methyl, azido, cyano, and aryl moieties—onto the 5-nitrofuran scaffold. While this specific example focused on the N-α position of the oxazolidinone ring in furazolidone (B1674277), the principle of C-H activation is broadly applicable to the furan ring itself. Other strategies involve more fundamental changes to the core structure, such as replacing the furan ring with other heterocycles like thiophene or selenophene to create novel analogs with potentially different biological activities.

Modification of the Hydrazone Linkage: The hydrazone linkage (–C=N-NH–) is readily formed by reacting 5-nitro-2-furaldehyde with a diverse array of hydrazine and hydrazide derivatives. This versatility allows for the synthesis of large libraries of compounds with varied substituents on the terminal nitrogen atom. By carefully selecting the hydrazine component, researchers can introduce a wide range of functional groups and structural motifs. Examples include the synthesis of hydrazones bearing adamantane moieties, which were designed to enhance trypanocidal activity. Similarly, coupling with bioactive hydrazides like isoniazid or indole-3-acetic hydrazide has been used to create hybrid molecules with potentially synergistic effects. The reaction of the hydrazone itself, such as in the Wolff-Kishner reduction, represents another pathway for derivatization, although it results in the complete removal of the carbonyl functionality.

Modifications at the Hydrazone Nitrogen Atoms

Modifications at the hydrazone nitrogen are primarily achieved by condensing 5-nitro-2-furaldehyde with a diverse range of carbohydrazides or by further reacting the initial hydrazone product. The hydrazide-hydrazone moiety is a key structural feature, and altering the substituent attached to the terminal nitrogen can significantly influence the compound's properties. nih.gov

A common synthetic route involves the condensation reaction between 5-nitro-2-furaldehyde and various carboxylic acid hydrazides. nih.gov This reaction is typically performed by heating the substrates in a solvent such as ethanol. nih.gov For instance, a series of nitrofurazone analogs were synthesized by reacting 5-nitro-2-furaldehyde with commercially available or custom-synthesized hydrazides, including those derived from adamantane alkanoic acids. nih.govrsc.org These reactions highlight the feasibility of introducing bulky and lipophilic groups, such as the adamantane moiety, onto the hydrazone structure. rsc.org

Another strategy involves the reaction of a precursor hydrazide with isothiocyanates to form thiosemicarbazide derivatives. For example, an acetic acid hydrazide containing a 5-methyl-2-benzoxazolinone core was reacted with various substituted isothiocyanates to yield thiosemicarbazide intermediates. nih.gov These intermediates can then be used to form other heterocyclic rings or can be considered modified hydrazone analogs themselves.

The versatility of this synthetic approach is demonstrated by the wide array of hydrazides that can be employed, leading to a large library of analogs. The table below summarizes examples of different hydrazides used in the synthesis of 2-Furancarboxaldehyde, 5-nitro-, hydrazone analogs.

| Starting Hydrazide/Reactant | Resulting Moiety on Hydrazone Nitrogen | Synthetic Approach | Reference |

|---|---|---|---|

| Various Carboxylic Acid Hydrazides | Acyl Groups (e.g., benzoyl, substituted phenylacetyl) | Direct condensation with 5-nitro-2-furaldehyde in ethanol. | nih.gov |

| Adamantanealkanohydrazides | Adamantylalkylcarbonyl Groups | Condensation with 5-nitro-2-furaldehyde. | rsc.org |

| Isonicotinic Hydrazide (Isoniazid) | Isonicotinoyl Group | Hydrazide-hydrazones can be synthesized from the reaction of hydrazides like isoniazid. | nih.gov |

| Thiosemicarbazide | Thiocarbamoyl Group | Condensation with 5-nitro-2-furaldehyde, often as an intermediate step. | nih.govnih.gov |

| Substituted Isothiocyanates (via an intermediate) | Substituted Thiocarbamoyl Groups | Reaction with an initial acid hydrazide to form a thiosemicarbazide, which can then be further reacted or cyclized. | nih.gov |

Substituent Effects on the Furan Ring and their Synthetic Implications

The substituents on the furan ring, particularly at the 5-position, have a profound impact on the synthetic routes and the properties of the resulting hydrazone derivatives. The strong electron-withdrawing nature of the 5-nitro group is considered essential for the biological activity of many analogs, and its absence often leads to inactive compounds. rsc.orgresearchgate.net

Synthetic strategies often involve starting with pre-functionalized furan rings. Facile routes for preparing a wide range of 5-substituted 2-furaldehydes have been developed, for example, through palladium-catalyzed cross-coupling reactions of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov This allows for the synthesis of hydrazone analogs where the 5-nitro group is replaced by various aryl groups.

Research on the synthesis of new thiazolyl hydrazone derivatives illustrates this approach. The synthesis began with 5-arylfurfurals, such as 5-(4-nitrophenyl)furfural or 5-(4-chloro-2-nitrophenyl)furfural, which were first reacted with thiosemicarbazide to form 5-arylfurfural thiosemicarbazones. nih.gov These intermediates were then cyclized with 2-bromoacetophenone derivatives to yield the final thiazolyl hydrazone products. nih.gov This multi-step synthesis demonstrates that complex hydrazone analogs can be built from furan aldehydes bearing substituents other than the nitro group.

The nature of the substituent at the 5-position influences the reactivity of the aldehyde group at the 2-position. While the 5-nitro group activates the aldehyde for nucleophilic attack by hydrazines, other groups can modulate this reactivity. The synthesis of 5-arylfuran-2-carbaldehydes can be achieved through the reaction of furfural with diazonium salts under Meerwein reaction conditions. pensoft.net These substituted aldehydes serve as versatile starting materials for a variety of hydrazone derivatives. pensoft.net

The following table details examples of different 5-substituted furaldehydes used in the synthesis of hydrazone analogs and the implications for the synthesis.

| 5-Substituent on Furan Ring | Starting Aldehyde | Synthetic Implication | Reference |

|---|---|---|---|

| Nitro | 5-Nitro-2-furaldehyde | Standard and widely used starting material; the nitro group is crucial for the activity of many derivatives. | nih.govresearchgate.net |

| 4-Nitrophenyl | 5-(4-Nitrophenyl)furfural | Used to synthesize thiazolyl hydrazone derivatives, indicating that aryl substituents are well-tolerated synthetically. | nih.gov |

| 4-Chloro-2-nitrophenyl | 5-(4-Chloro-2-nitrophenyl)furfural | Allows for the introduction of multiple substitutions on the aryl group at the 5-position of the furan ring. | nih.gov |

| Various Aryl Groups | 5-Aryl-2-furaldehydes | Can be synthesized via Meerwein arylation of furfural, providing access to a broad scope of precursors for hydrazone synthesis. | pensoft.net |

| Hydrogen (unsubstituted) | 2-Furaldehyde | Derivatives lacking the 5-nitro group are often used as controls and are typically found to be biologically inactive, highlighting the nitro group's importance. | rsc.org |

Formation of Related Heterocyclic Scaffolds

The 2-Furancarboxaldehyde, 5-nitro-, hydrazone framework is a valuable synthon for the construction of more complex heterocyclic systems, such as oxadiazoles, thiadiazoles, triazoles, and pyrazoles. These reactions typically involve the cyclization of a hydrazone derivative or an intermediate derived from it.

1,3,4-Oxadiazoles: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of acylhydrazones (aroyl hydrazones). organic-chemistry.org Acylhydrazones, which are analogs of the target compound, can be cyclized using various dehydrating agents such as phosphorous oxychloride. ijper.orgnih.gov The synthesis starts with the reaction of an acid hydrazide with an aldehyde (like 5-nitro-2-furaldehyde) to form the acylhydrazone, which is then cyclized. nih.gov

Thiazoles and 1,3,4-Thiadiazoles: Thiazole-containing hydrazones can be synthesized through a one-pot, three-component condensation reaction of 5-nitrofuran-2-carbaldehyde, thiosemicarbazide, and various phenacyl bromides. nih.gov This method directly incorporates a thiazole (B1198619) ring into the final structure. Alternatively, 1,3,4-thiadiazole rings can be formed from thiosemicarbazide precursors. For instance, 1-acylthiosemicarbazides, formed from the reaction of an acid hydrazide and an isothiocyanate, can undergo acid-catalyzed cyclization using orthophosphoric acid to yield 1,3,4-thiadiazole derivatives. nih.gov

1,2,4-Triazoles: The thiosemicarbazide intermediates are also key precursors for 1,2,4-triazoles. The cyclization of 1-acylthiosemicarbazides in the presence of a base, such as triethylamine, leads to the formation of 1,2,4-triazole-5(4H)-thiones. nih.govdiscoveryjournals.org Another method involves the conversion of an oxadiazole intermediate into a triazole by reacting it with hydrazine hydrate. chemistryjournal.net

Pyrazoles: Pyrazoles are generally synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov While not a direct cyclization of the 5-nitro-2-furaldehyde hydrazone itself, related structures are used. For example, novel hydrazones have been prepared by condensing a 1,2,3-triazole-4-carbohydrazide with various pyrazole aldehydes, effectively linking these two heterocyclic systems via a hydrazone bridge. derpharmachemica.com The formation of the pyrazole ring itself often involves a hydrazone intermediate that undergoes subsequent cyclization. beilstein-journals.org

The table below summarizes the formation of different heterocyclic scaffolds from hydrazone precursors.

| Heterocyclic Scaffold | Synthetic Precursor/Intermediate | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acylhydrazone | Dehydrating agents (e.g., POCl₃, H₃PO₄) for cyclization. | ijper.orgnih.gov |

| Thiazole | 5-Nitrofuran-2-carbaldehyde, thiosemicarbazide, phenacyl bromide | One-pot, three-component condensation reaction under reflux. | nih.gov |

| 1,3,4-Thiadiazole | 1-Acylthiosemicarbazide | Acid-catalyzed cyclization (e.g., H₃PO₄). | nih.gov |

| 1,2,4-Triazole | 1-Acylthiosemicarbazide | Base-catalyzed cyclization (e.g., triethylamine). | nih.govdiscoveryjournals.org |

| Pyrazole | Hydrazine and β-ketonitriles or other 1,3-dicarbonyls | Condensation followed by cyclization of the hydrazone intermediate. | nih.govbeilstein-journals.org |

Comprehensive Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-nitro-2-furaldehyde (B57684) hydrazone and its derivatives, offering deep insights into the molecular framework, including its conformation and the stereochemistry of the imine bond.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental confirmation of the hydrazone's formation and basic structure. The condensation reaction between 5-nitro-2-furaldehyde and hydrazine (B178648) is readily monitored by the disappearance of the characteristic aldehyde proton signal (typically >9.5 ppm) and the aldehyde carbon signal (around 175 ppm) from the starting material. nih.gov Concurrently, new signals corresponding to the hydrazone moiety appear. In ¹H NMR spectra of various 5-nitro-2-furaldehyde hydrazone analogues, the imine proton (-CH=N-) typically resonates as a singlet in the range of δ 7.92–8.74 ppm, while the N-H proton signal appears further downfield, often between δ 10.95–12.40 ppm. researchgate.net

Research on (E)-5-nitrofuran-2-yl methylene (B1212753) hydrazine has revealed interesting conformational behavior in different solvents. libretexts.org For instance, in DMSO-d₆, the two protons on the furan (B31954) ring show an unusually large chemical shift separation of nearly 1.0 ppm, which contrasts sharply with the ~0.1 ppm separation observed for the precursor aldehyde. libretexts.org This suggests that the hydrazone moiety may induce a puckered, non-aromatic conformation in the furan ring in polar aprotic solvents. libretexts.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to investigate through-space correlations between protons, which is crucial for determining the molecule's preferred conformation in solution. Studies on the closely related compound 5-nitrofurazone have utilized 2D NOESY to prove the existence of multiple conformers in solution. chemicalbook.com This technique, along with detailed analysis of ¹H NMR spectra at varying concentrations, helps to map the conformational evolution of the molecule. chemicalbook.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for 5-Nitro-2-furaldehyde Hydrazone Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H | 10.95 - 12.40 | Singlet (broad) | Position is solvent and concentration dependent; may exchange with D₂O. |

| -CH=N- (Imine) | 7.92 - 8.74 | Singlet | Chemical shift is sensitive to E/Z isomerism. |

| Furan Ring H | 6.60 - 7.80 | Doublet | Two distinct signals for the two furan protons. Large separation may indicate conformational effects. libretexts.org |

The C=N double bond of the hydrazone can exist as two geometric isomers, E (entgegen, opposite) and Z (zusammen, together). The assignment of these stereoisomers is a critical aspect of characterization. ¹H NMR is a primary tool for this purpose, as the chemical shifts of protons near the C=N bond, particularly the imine proton and the N-H proton, are distinct for each isomer. For some N-acylhydrazone derivatives, the E-isomer's imine and NH protons were observed at specific chemical shifts (e.g., 8.56 ppm and 12.17 ppm, respectively), allowing for clear assignment. nih.gov

While single-crystal X-ray diffraction provides the most definitive stereochemical assignment in the solid state, 2D NOESY is the most powerful solution-state method. chemicalbook.com A NOESY experiment can unambiguously determine the geometry by detecting the spatial proximity between the imine proton (-CH=N-) and the N-H protons. In the E isomer, these protons are on opposite sides of the C=N bond and will show no NOE correlation, whereas in the Z isomer, they are on the same side and a cross-peak is expected. This technique has been successfully applied to confirm the E isomeric form for related hydrazone structures. chemicalbook.com

Table 2: Spectroscopic Methods for E/Z Isomer Assignment

| Technique | Principle of Differentiation | Typical Observation |

|---|---|---|

| ¹H NMR | Chemical Shift Differences | Distinct δ values for -CH=N and N-H protons in each isomer. |

| 2D NOESY | Through-Space Proton-Proton Correlations | Presence or absence of a cross-peak between the -CH=N and N-H protons distinguishes Z from E isomers. |

| X-ray Crystallography | Direct 3D Structural Determination | Provides unambiguous assignment of the geometry in the solid state. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the 5-nitro-2-furaldehyde hydrazone molecule. The spectra provide a characteristic "fingerprint" that confirms the molecular structure. Key vibrational modes include the stretching of N-H, C=N, N-O (from the nitro group), and various vibrations of the furan ring. chemicalbook.comnih.gov

FT-IR and Raman spectra are also highly sensitive to the molecule's solid-state form, making them valuable tools for studying polymorphism, as has been demonstrated for the related compound 5-nitrofurazone. chemicalbook.com Different polymorphic forms exhibit subtle but distinct differences in their vibrational spectra due to variations in crystal packing and intermolecular interactions.

Table 3: Characteristic Vibrational Frequencies for 5-Nitro-2-furaldehyde Hydrazone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazone) | Stretching | 3200 - 3400 |

| C-H (Furan Ring) | Stretching | 3100 - 3150 |

| C=N (Imine) | Stretching | 1620 - 1650 |

| NO₂ (Nitro Group) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (Nitro Group) | Symmetric Stretching | 1330 - 1370 |

| Furan Ring | Ring Vibrations | ~1580, ~1470, ~1020 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 5-nitro-2-furaldehyde hydrazone. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of decimal precision, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula (C₅H₅N₃O₃ for the parent hydrazone).

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) are used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. While a detailed fragmentation pattern for the specific title compound is not widely published, analysis of related nitrofuran structures allows for the prediction of a likely fragmentation pathway. Common fragmentation patterns for aromatic nitro compounds often involve the loss of the nitro group (NO₂, 46 Da) or parts of it (e.g., NO, 30 Da). miamioh.edu Further fragmentation would likely involve cleavage of the N-N bond or the bond between the furan ring and the hydrazone side chain, leading to characteristic fragment ions that help to piece together the molecular structure. For example, GC-MS analysis of the related azine, bis[(5-nitrofuran-2-yl)methylidene]hydrazine, shows a molecular ion peak at m/z 278, confirming its molecular weight. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for 5-nitro-2-furaldehyde hydrazone in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's exact conformation.

Studies on closely related compounds, such as various polymorphs of 5-nitrofurazone (the semicarbazone derivative), have utilized X-ray diffraction to fully characterize their solid-state structures. chemicalbook.com These analyses reveal not only the molecular geometry, including the planarity of the furan ring and the configuration of the side chain, but also the supramolecular architecture. The way individual molecules pack within the crystal lattice is determined by intermolecular forces, primarily hydrogen bonding involving the N-H groups of the hydrazone and the oxygen atoms of the nitro group, as well as π-π stacking interactions between furan rings. This detailed structural knowledge is invaluable for understanding the compound's physical properties and for structure-activity relationship studies. For one derivative, a single crystal X-ray structure revealed a crystal lattice containing two symmetry-independent molecules with differing geometries, highlighting the conformational flexibility of the hydrazone moiety. researchgate.net

Advanced Computational and Theoretical Investigations of 2 Furancarboxaldehyde, 5 Nitro , Hydrazone

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic distribution. For derivatives of 5-nitro-2-furaldehyde (B57684), DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), help determine the most stable conformations and analyze various electronic characteristics. nih.gov Such studies are crucial for understanding the molecule's stability, reactivity, and the nature of intramolecular interactions. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org These orbitals are key to understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For analogous compounds like 5-nitro-2-furaldehyde oxime, DFT calculations have been used to determine the energies of these orbitals. nih.gov The analysis reveals how charge is transferred within the molecule, which is essential for predicting its behavior in chemical reactions. rsc.org The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on electron-deficient regions, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap indicates high chemical reactivity and low kinetic stability. A large gap implies high stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP map displays regions of varying electrostatic potential on the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). rsc.orgresearchgate.net

In molecules related to 2-Furancarboxaldehyde, 5-nitro-, hydrazone, MEP analysis helps identify the reactive sites. nih.govresearchgate.net For instance, the negative potential is typically concentrated around the electronegative oxygen and nitrogen atoms of the nitro group and the furan (B31954) ring's oxygen, making these sites potential targets for electrophiles. Conversely, the hydrogen atoms of the hydrazone group would exhibit positive potential, making them susceptible to nucleophilic attack. This detailed charge distribution analysis is fundamental for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent. By solving Newton's equations of motion for a system of interacting particles, MD simulations can track the trajectory of each atom, revealing how the molecule changes its shape and position. mdpi.com

For hydrazone derivatives, MD simulations are used to assess the stability of different conformations and to study the behavior of the molecule in a biological environment, such as in complex with a protein. mdpi.com Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. nih.gov These simulations can confirm the stability of a ligand's binding pose within a receptor and analyze the persistence of interactions, like hydrogen bonds, over the simulation period. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govnih.gov These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to an observed activity or property. nih.gov

For hydrazones, QSAR studies have been performed to understand how different substituents affect their biological activities. researchgate.net Molecular descriptors can include topological (e.g., connectivity indices), physicochemical (e.g., lipophilicity, charge distribution), and steric properties. nih.govresearchgate.net For instance, research on related 5-nitro-2-furaldehyde hydrazones has shown that increased lipophilicity and conformational flexibility can be associated with their activity. rsc.org QSAR models for hydrazide-based compounds have successfully used descriptors derived from molecular docking and free energy calculations to predict their inhibitory activity. mdpi.com These models are valuable for designing new derivatives with potentially enhanced properties.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Modeling

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic aspects of the molecule, influencing reactivity and interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which influences membrane permeability and binding. |

| Topological | Connectivity indices, Shape indices | Encodes information about the atom connectivity and branching of the molecular skeleton. |

Molecular Docking and Ligand-Target Interaction Prediction (Excluding Clinical Applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or enzyme) to form a stable complex. researchgate.net It is widely used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential binders. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. ekb.eg

Docking studies of hydrazone derivatives into the active sites of various enzymes have provided insights into their potential binding modes. ekb.egbiointerfaceresearch.com These studies predict the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, van der Waals forces, π-π stacking, and electrostatic interactions. ekb.eg

For a molecule like 2-Furancarboxaldehyde, 5-nitro-, hydrazone, docking into a hypothetical enzyme active site would likely reveal several key interactions:

Hydrogen Bonding: The hydrazone moiety (-NH-N=CH-) and the nitro group (-NO2) are capable of forming hydrogen bonds. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor, potentially interacting with amino acid residues like Serine, Threonine, or Aspartate in a binding pocket. ekb.eg

π-π Stacking: The aromatic furan ring can engage in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan.

By analyzing these predicted interactions and the calculated binding energies, researchers can hypothesize about the compound's ability to bind to specific biological targets, guiding further experimental investigation. researchgate.net

Mechanistic Insights from Computational Binding Modes

Computational modeling, particularly molecular docking, has become an indispensable tool for elucidating the binding mechanisms of bioactive molecules with their protein targets. For 2-Furancarboxaldehyde, 5-nitro-, hydrazone, also known as nitrofurazone (B1679002), and its derivatives, these in silico studies have provided significant insights into their interactions at a molecular level, helping to explain their biological activities and guiding the design of new, more potent analogues.

Interaction with E. coli Nitroreductase:

Molecular docking simulations have been employed to study the interaction between nitrofuran derivatives and E. coli nitroreductase, a key enzyme in their mechanism of action. ajprd.comresearchgate.net In one such study, the binding affinity of nitrofurazone with E. coli nitroreductase (PDB ID: 1YLU) was calculated. ajprd.com The results, summarized in the table below, indicate a strong interaction, which is crucial for the reduction of the nitro group, a step required for the compound's antibacterial activity. The analysis revealed that nitrofurazone fits into the active site of the enzyme, forming key interactions with specific amino acid residues. The majority of analogues, including the parent compound, showed common binding interactions with residues such as GLU 165, ARG 207, and LYS 205 SER 12 at the active site. ajprd.com

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Nitrofurazone | -7.3 | GLU 165, ARG 207, LYS 205, SER 12 |

| Hydroxymethyl nitrofurantoin (B1679001) | -8.8 | GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205 |

| Nifuroxazide | -8.4 | Not specified |

| Nitrofurantoin (Standard) | -8.1 | GLU 165, ARG 10 & 207, SER 12, 40 & 39, LYS 205, VAL 287, GLY 166, PRO 38 |

| Furazolidone (B1674277) | -7.6 | Not specified |

| Nifuroxime | -6.1 | Not specified |

| Nifurtimox | -5.9 | Not specified |

This table presents the binding scores of various nitrofuran derivatives against E. coli nitroreductase, highlighting the key amino acid interactions involved in the binding of the lead compounds. ajprd.comresearchgate.net

Interaction with Antioxidant Enzymes:

The anticancer potential of nitrofurazone analogues has also been investigated through computational studies targeting antioxidant enzymes like glutathione reductase (GR) and glutathione peroxidase 1 (GPx1). nih.gov Blind molecular docking simulations were performed to understand the structural and mechanistic aspects of the interaction between a promising nitrofurazone analog (Compound 7 in the study) and these enzymes. The study revealed that this analog effectively binds to both GR and GPx1, providing a rationale for its observed potent inhibitory activity on the cellular expression levels of these enzymes. nih.gov These computational insights support the hypothesis that the anticancer activity of such compounds may be linked to the induction of oxidative stress through the inhibition of key antioxidant enzymes. nih.gov

Interaction with α-Glucosidase:

To explore the potential of nitrofurazone derivatives as antidiabetic agents, molecular docking studies were conducted against the α-glucosidase enzyme. arabjchem.org The parent compound, nitrofurazone, exhibited a weak inhibitory activity compared to its synthesized derivatives. The docking analysis showed that nitrofurazone and its more active analogues could be well-accommodated within the active site of the enzyme. arabjchem.org For instance, halogen-substituted derivatives displayed good to moderate inhibitory activities, with chloro-substituted analogues at ortho and para positions showing favorable interactions within the enzyme's binding pocket. arabjchem.org This suggests that specific substitutions on the core structure can significantly enhance the binding affinity and subsequent inhibitory potential against this therapeutic target.

| Compound Category | Example Compound | IC50 (µM) | Docking Insights |

| Parent Compound | Nitrofurazone | 37.5 ± 2.87 | Weak inhibitory activity |

| Unsubstituted Aryl Derivative | Compound 1 | 17.2 ± 3.21 | Better activity than parent |

| Mono Chloro Substituted | Compound 2 (ortho) | Good inhibitory potential | Good interactions in enzyme pocket |

| Mono Chloro Substituted | Compound 4 (para) | Good inhibitory potential | Good interactions in enzyme pocket |

| Di Chloro Substituted | Compound 6 (ortho, ortho) | Good inhibitory potential | - |

| Standard | Acarbose | 2.05 ± 0.41 | - |

This table summarizes the α-glucosidase inhibitory activity of nitrofurazone and some of its derivatives, correlating biological activity with computational binding observations. arabjchem.org

Interaction with Mycobacterial Targets:

The versatility of the nitrofuran scaffold has led to computational investigations into its antimycobacterial activity. Induced-fit docking (IFD) has been used to model the interaction of 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivatives with various potential protein targets in Mycobacterium tuberculosis. mdpi.com The results of these modeling studies suggested that the transcriptional repressor EthR is a highly probable target for these compounds. One of the most active compounds against M. tuberculosis (Compound 2e) was found to bind more effectively to the active cavity of EthR than other structures, as indicated by the scoring function. mdpi.com This computational prediction provides a valuable hypothesis for the mechanism of antitubercular action, which can be further validated through experimental studies.

Chemical Reactivity and Mechanistic Studies of 2 Furancarboxaldehyde, 5 Nitro , Hydrazone

Reactivity of the Hydrazone C=N Moiety (e.g., nucleophilic additions, cycloadditions)

The hydrazone group (–CH=N-NHCONH₂) in nitrofurazone (B1679002) contains a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. This moiety is susceptible to various chemical transformations.

One of the primary reactions of the hydrazone linkage is hydrolysis, which involves the cleavage of the C=N bond to yield the parent aldehyde, 5-nitro-2-furaldehyde (B57684), and semicarbazide. fao.org This hydrolytic cleavage is a key step in some analytical procedures for detecting nitrofurazone residues. fao.org The mechanism involves the nucleophilic addition of water to the carbon of the C=N bond, followed by proton transfer and elimination of the amine component.

The C=N bond is also prone to isomerization. Under the influence of light, nitrofurazone can undergo a reversible anti to syn isomerization. cdnsciencepub.comcdnsciencepub.com The anti isomer (the standard form) can be converted to the less stable syn isomer upon irradiation with laboratory light. cdnsciencepub.com This unstable photoproduct can then revert to the original form in the dark, with the rate of conversion depending on temperature and solvent polarity. mcmaster.ca

Reactivity of the Furan (B31954) Ring (e.g., electrophilic substitution, Diels-Alder reactions)

The furan ring in nitrofurazone is an electron-rich aromatic system, but its reactivity is significantly influenced by the strongly electron-withdrawing nitro group at the 5-position. This deactivation generally makes the furan ring less susceptible to standard electrophilic substitution reactions compared to unsubstituted furan. However, oxidative metabolism in rats has been shown to produce 4-hydroxynitrofurazone, indicating that substitution at the 4-position of the furan ring is possible. nih.govnih.gov

Despite the deactivating effect of the nitro group, nitrofurans can participate in cycloaddition reactions, specifically the Diels-Alder reaction. nih.govwikipedia.org Research has shown that nitrofurans can undergo intramolecular Diels-Alder reactions with tethered, electron-poor dienophiles more rapidly and in higher yields than their non-nitrated furan counterparts. nih.gov Computational studies suggest this enhanced reactivity is due to the stabilization of a partial positive charge on the nitro-substituted carbon in the transition state. nih.gov The presence of the nitro group appears to switch the reaction from a normal-demand to an inverse-electron-demand Diels-Alder reaction. nih.gov However, some studies have noted that furan itself can be unreactive towards certain dienophiles, indicating that the success of the Diels-Alder reaction is highly dependent on the specific reaction partners and conditions. nih.gov

Role of the Nitro Group in Electron Transfer and Redox Processes

The 5-nitro group is the primary center of chemical and biological reactivity in the nitrofurazone molecule. acs.orgpatsnap.com Its strong electron-withdrawing nature and redox activity are fundamental to the compound's mechanism of action. svedbergopen.comnih.gov The activation of nitrofurazone involves the enzymatic reduction of the nitro group within target cells. patsnap.comnih.gov

This reduction is a multi-step process catalyzed by flavoenzymes known as nitroreductases. nih.govnih.govplos.org The process proceeds via a series of reactive intermediates. A single-electron reduction first forms a nitro anion radical. researchgate.net Subsequent reduction steps, ultimately involving a total of four electrons, lead to the formation of a nitroso intermediate and then a hydroxylamine (B1172632) derivative. nih.govnih.govnih.govresearchgate.net

R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O (Formation of the nitroso derivative)

R-NO + 2e⁻ + 2H⁺ → R-NHOH (Formation of the hydroxylamine derivative)

These highly reactive intermediates, particularly the hydroxylamine, can covalently bind to and damage cellular macromolecules, including proteins and DNA, leading to the disruption of critical cellular processes. patsnap.comdrugbank.comwikipedia.orgnih.gov The reduction process is often dependent on cellular cofactors like NADPH, which provides the necessary hydrides for the reduction of the enzyme's flavin mononucleotide (FMN) cofactor, which in turn reduces the nitro group. nih.govresearchgate.net The positively charged nitrogen atom of the nitro group is a prime target for hydride transfer from the reduced FMN cofactor (FMNH₂). nih.govresearchgate.net

| Step | Reactant | Product | Key Features |

| 1 | Nitrofurazone (R-NO₂) | Nitroso Derivative (R-NO) | Two-electron reduction step. |

| 2 | Nitroso Derivative (R-NO) | Hydroxylamine Derivative (R-NHOH) | Further two-electron reduction; product is a highly reactive species. |

This interactive table summarizes the key steps in the redox activation of nitrofurazone.

Degradation Pathways and Stability in Research Media

The stability of nitrofurazone is influenced by various environmental factors, including pH, light, and temperature, leading to several degradation pathways.

Nitrofurazone can undergo hydrolytic degradation, primarily through the cleavage of the azomethine (-CH=N-) bond, as mentioned previously. fao.org Studies on the related compound nitrofurantoin (B1679001) show that hydrolytic degradation is highly dependent on pH and temperature, with stability being greatest under acidic conditions and at lower temperatures. researchgate.netnih.gov

Oxidative degradation of nitrofurazone has been investigated using various methods. Electrochemical oxidation, particularly on boron-doped diamond (BDD) anodes, can achieve almost complete destruction of the molecule. mdpi.comresearchgate.net In the presence of chloride ions, this process can lead to the formation of dichloro-derivatives as initial byproducts, followed by further degradation and mineralization. mdpi.comresearchgate.net The Fenton reaction (H₂O₂/Fe²⁺), which generates highly reactive hydroxyl radicals, is also effective in promoting the oxidative degradation of nitrofurazone. cyberleninka.ru In biological systems, oxidative metabolism can lead to the formation of hydroxylated products, such as 4-hydroxynitrofurazone. nih.gov

Nitrofurazone is a yellow crystalline powder that decomposes upon heating to 236-240°C. fao.org While it is relatively stable in solutions at pH 4-9 and can withstand autoclaving, it is sensitive to prolonged exposure to excessive heat. nih.gov

The compound is particularly susceptible to photochemical degradation. cdnsciencepub.comacs.org The nitro group acts as the primary chromophore, absorbing light in the near-UV spectrum, which initiates photochemical reactions. acs.org Direct photolysis is the main pathway for its degradation in aqueous solutions exposed to light. acs.org Exposure to laboratory fluorescent or tungsten light can cause two main transformations: the reversible anti-syn isomerization at the C=N bond and the formation of 5-nitro-2-furaldehyde azine as a more stable photoproduct. cdnsciencepub.comcdnsciencepub.commcmaster.ca Due to this pronounced photolability, it is recommended that experiments involving nitrofurazone be conducted in the dark or under yellow light to prevent the formation of these photoproducts and ensure the integrity of the compound. cdnsciencepub.comnih.gov Studies have shown that the parent compound and its metabolites are generally stable during long-term frozen storage (-20°C) when protected from light. fao.orgresearchgate.net

Investigation of Biological Interaction Mechanisms and Molecular Targets Strictly in Vitro and Mechanistic

Exploration of Molecular Interactions with Biomolecules

In vitro studies have been instrumental in elucidating the direct interactions between nitrofurazone (B1679002) and essential biomolecules. These investigations provide a foundational understanding of the compound's mode of action at a molecular level.

Research indicates that the antibacterial and cytotoxic effects of nitrofurazone are linked to its interaction with nucleic acids. Following intracellular reduction, the generated reactive metabolites can induce damage to DNA. Studies have demonstrated that nitrofurazone can cause DNA strand breaks. This process is believed to be a key component of its antimicrobial action, as damage to the genetic material disrupts cellular replication and leads to cell death. The mechanism involves the generation of reactive oxygen species (ROS) and other radical intermediates that directly attack the deoxyribose-phosphate backbone or the nucleotide bases of DNA.

While direct intercalation (the insertion of a molecule into the space between base pairs of DNA) is a common mechanism for some drugs, the primary mode of nitrofurazone-induced DNA damage appears to be through the action of its reactive metabolites rather than stable intercalation. The interaction is thus more covalent and damaging in nature.

Nitrofurazone and its metabolites interact with a variety of proteins and enzymes, often leading to the inhibition of their function. A significant aspect of its mechanism is the inhibition of enzymes involved in crucial metabolic pathways.

One of the primary targets of nitrofurazone is the group of enzymes known as nitroreductases. These enzymes, present in many bacterial species, catalyze the reduction of the nitro group of nitrofurazone, a process that is essential for its activation. This bioactivation creates highly reactive intermediates that can then interact with other cellular components.

Furthermore, studies have shown that nitrofurazone can inhibit enzymes involved in carbohydrate metabolism, such as pyruvate (B1213749) dehydrogenase, and those related to DNA and RNA synthesis. The reactive intermediates formed from nitrofurazone can covalently bind to thiol groups in proteins, leading to enzyme inactivation and disruption of cellular processes.

Biochemical assays have been pivotal in identifying the specific molecular targets of nitrofurazone. These assays have confirmed that the compound's activity is largely dependent on its reduction by specific flavin-containing nitroreductases.

Key molecular targets identified through these methods include:

Bacterial Nitroreductases: Enzymes like E. coli NfsA and NfsB are primary targets that activate the drug.

Ribosomal Proteins: The reactive metabolites of nitrofurazone have been shown to bind to ribosomal proteins, thereby inhibiting protein synthesis. This provides a direct mechanism for its bacteriostatic and bactericidal effects.

DNA and RNA: As previously mentioned, nucleic acids are major targets, with the reduced compound causing strand scission and other forms of damage.

The following table summarizes the key molecular targets of nitrofurazone identified through in vitro biochemical assays.

| Molecular Target Category | Specific Target Example | Observed In Vitro Effect |

| Enzymes | Bacterial Nitroreductases (e.g., NfsA, NfsB) | Catalytic reduction and activation of the compound. |

| Enzymes | Pyruvate Dehydrogenase Complex | Inhibition of enzyme activity, disrupting carbohydrate metabolism. |

| Structural Proteins | Ribosomal Proteins | Covalent binding leading to inhibition of protein synthesis. |

| Nucleic Acids | Bacterial DNA | Induction of single and double-strand breaks by reactive metabolites. |

In Vitro Studies of Cellular Mechanisms

To understand the broader biological impact of nitrofurazone, researchers have investigated its effects within cellular systems, focusing on its uptake, distribution, and the subsequent perturbation of intracellular pathways.

The uptake of nitrofurazone into cells is generally understood to occur via passive diffusion across the cell membrane, a process driven by the concentration gradient. Its relatively small molecular size and lipophilic character facilitate this movement. Once inside the cell, its distribution is influenced by the presence of its activating enzymes. In bacterial cells, the compound is rapidly reduced by nitroreductases, leading to the accumulation of reactive metabolites within the cytoplasm. The localization of these reactive species is critical to its targeted toxicity against microbial cells.

Once activated within the cell, nitrofurazone perturbs a number of critical biochemical pathways. The generation of reactive intermediates leads to a state of significant oxidative stress.

Key pathways affected include:

DNA Replication and Repair: By directly damaging DNA, nitrofurazone activates cellular DNA repair mechanisms. However, extensive damage can overwhelm these systems, leading to the cessation of replication and ultimately cell death.

Protein Synthesis: The binding of nitrofurazone metabolites to ribosomal components directly interferes with the translation process, halting the production of essential proteins.

Cellular Respiration and Energy Metabolism: Inhibition of enzymes involved in central metabolic pathways, such as the citric acid cycle, disrupts the cell's ability to produce ATP, leading to an energy crisis.

Redox Homeostasis: The process of nitrofurazone reduction consumes cellular reducing equivalents, such as NADH and NADPH, and generates superoxide (B77818) radicals and other reactive oxygen species. This disrupts the cell's redox balance and depletes antioxidant defenses, such as glutathione, contributing to widespread oxidative damage.

The following table details the intracellular biochemical pathways impacted by nitrofurazone.

| Affected Pathway | Mechanism of Disruption | Consequence |

| DNA Synthesis and Repair | Damage to DNA template by reactive metabolites. | Inhibition of replication, induction of SOS response, cell death. |

| Protein Synthesis | Covalent modification of ribosomal proteins. | Inhibition of translation, cessation of cell growth. |

| Energy Metabolism | Inhibition of key enzymes like pyruvate dehydrogenase. | Decreased ATP production, metabolic dysfunction. |

| Redox Homeostasis | Generation of reactive oxygen species and depletion of reducing equivalents. | Increased oxidative stress, damage to lipids, proteins, and DNA. |

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The antimicrobial and antiparasitic activities of 2-Furancarboxaldehyde, 5-nitro-, hydrazone, commonly known as nitrofurazone, are intrinsically linked to its chemical structure, particularly the 5-nitrofuran ring. patsnap.com Structure-Activity Relationship (SAR) studies have been pivotal in elucidating the mechanistic basis of its action, highlighting the essential components for its biological effects.

The core of nitrofurazone's activity resides in the 5-nitrofuryl moiety, often referred to as the "warhead". nih.govresearchgate.net This group is not inherently active but acts as a prodrug. Its biological activity is initiated through the enzymatic reduction of the nitro group within the target microbial or parasitic cell. patsnap.comresearchgate.netresearchgate.net This reductive activation is catalyzed by nitroreductases, flavoproteins found in susceptible organisms. researchgate.netpatsnap.comnih.gov The process generates highly reactive, short-lived cytotoxic intermediates, including nitroso, hydroxylamino, and nitroanion radicals. patsnap.comresearchgate.net These reactive species are the ultimate effectors, causing widespread damage to cellular macromolecules. patsnap.comdrugbank.com

SAR studies have demonstrated that modifications to the core structure can significantly impact efficacy and spectrum of activity. Key structural features influencing the biological activity include:

The 5-Nitro Group: The presence of the nitro group at the 5-position of the furan (B31954) ring is indispensable for its activity. Its reduction potential is a critical determinant of the rate of activation and subsequent cytotoxicity. nih.gov

The Furan Ring: The furan ring serves as a scaffold, positioning the nitro group for enzymatic reduction.

The Hydrazone Side Chain: While the 5-nitrofuran group is the primary pharmacophore, the hydrazone side chain (-CH=N-NH-CO-NH₂) influences the compound's physicochemical properties, such as solubility and lipophilicity, which can affect its uptake by microbial cells. Studies involving the synthesis of various derivatives with modified side chains have been conducted to investigate the relationship between the compound's structure and its antimicrobial activity. nih.govnih.gov For instance, the creation of novel nitrofurazone analogs has led to compounds with promising anticancer and antimicrobial potential, suggesting that modifications to the side chain can modulate biological targets and activity profiles. nih.gov

Analysis of stereo-electronic properties of nitrofurazone analogs has further confirmed that the molecular mechanism of action is dependent on the reduction of the 5-nitrofuryl moiety. nih.gov The relationship between the chemical structure and the in vitro antimicrobial activity of various 5-nitro-2-furaldehyde (B57684) oximes and hydrazones has been a subject of investigation to optimize the therapeutic potential of this class of compounds. nih.gov

| Structural Component | Role in Mechanism | Significance for Activity |

|---|---|---|

| 5-Nitro Group | Accepts electrons for reductive activation. | Essential for the formation of cytotoxic reactive intermediates. patsnap.com |

| Furan Ring | Scaffold for the nitro group. | Positions the nitro group for interaction with cellular nitroreductases. |

| Hydrazone Side Chain (-CH=N-NH-CO-NH₂) | Modulates physicochemical properties (e.g., lipophilicity, cell uptake). | Influences overall potency and spectrum of activity. nih.govnih.gov |

Mechanistic Basis of Activity Against Select Microorganisms/Parasites (In Vitro Focus)

The broad-spectrum activity of nitrofurazone against bacteria and certain protozoan parasites stems from a multi-targeted mechanism of action. Following its uptake into the cell, the compound is metabolically activated to generate reactive intermediates that disrupt essential cellular processes. patsnap.com This activation is a key step, as the parent compound itself has limited antimicrobial properties. asm.org

Once activated, nitrofurazone's reactive metabolites interfere with fundamental metabolic pathways, particularly carbohydrate metabolism. nih.gov The compound has been shown to inhibit a range of bacterial enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate. drugbank.comncats.io This enzymatic disruption hinders the bacteria's capacity to generate energy (ATP) and synthesize essential biomolecules, contributing significantly to its bactericidal effect. patsnap.com

The inhibition is not specific to a single enzyme but affects multiple points in central metabolism. Enzymes that are believed to be affected include those critical to glycolysis and the citric acid cycle. patsnap.comwikipedia.org By disrupting these core pathways, nitrofurazone effectively shuts down cellular energy production and biosynthetic precursor supply, leading to cell death.

| Enzyme Target | Metabolic Pathway | Effect of Inhibition |

|---|---|---|

| Pyruvate Dehydrogenase | Link between Glycolysis and Citric Acid Cycle | Blocks conversion of pyruvate to acetyl-CoA, halting energy production. drugbank.comwikipedia.org |

| Citrate Synthetase | Citric Acid Cycle | Inhibits the first step of the citric acid cycle. drugbank.comwikipedia.org |

| Malate Dehydrogenase | Citric Acid Cycle | Disrupts a key oxidative step in the cycle. drugbank.comwikipedia.org |

| Glutathione Reductase | Oxidative Stress Response | Impairs the cell's ability to manage oxidative damage. drugbank.com |

| Pyruvate Decarboxylase | Anaerobic Respiration/Fermentation | Interferes with alternative energy-generating pathways. drugbank.comwikipedia.org |

Beyond its effects on metabolism, a primary mechanism of nitrofurazone's cytotoxicity involves the damage of bacterial DNA. patsnap.compatsnap.com The reactive intermediates generated from the reduction of the nitro group can directly interact with DNA, causing strand breakage and the formation of adducts. patsnap.comnih.gov This genetic damage interferes with crucial processes like DNA replication and transcription, preventing cell proliferation and ultimately leading to cell death. patsnap.comnih.govresearchgate.net In vitro studies have demonstrated that unstable metabolites formed during the reduction of nitrofurazone can produce breaks in DNA. nih.gov The damage is significant enough to activate bacterial DNA repair systems, which can further deplete cellular resources. patsnap.com

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, is a key target for many antibiotics. nih.govnih.gov While some nitroheterocyclic compounds are known to act as direct inhibitors of DNA replication, nitrofurazone's primary genotoxic effect is believed to stem from the damage caused by its reactive metabolites rather than direct enzymatic inhibition in all cases. researchgate.netnih.gov

In the context of parasites such as Trypanosoma cruzi, the mechanism also involves reductive activation by a specific type I nitroreductase (NTR). researchgate.netnih.govnih.gov This activation leads to the generation of reactive oxygen species and unstable metabolites that are highly toxic to the parasite. researchgate.net A key target in these organisms is trypanothione (B104310) reductase, an enzyme essential for the parasite's antioxidant defense system. nih.gov Inhibition of this enzyme leads to an accumulation of oxidative stress, contributing to the trypanocidal effect.

| Molecular Target | Organism/Cell Type | Mechanistic Effect (In Vitro) |

|---|---|---|

| Bacterial DNA | Bacteria (e.g., Escherichia coli) | Causes strand breaks and adduct formation, inhibiting replication and transcription. patsnap.comnih.govnih.gov |

| Bacterial Nitroreductases (Type I and II) | Bacteria (e.g., Escherichia coli) | Catalyze the reduction of nitrofurazone to its active, cytotoxic forms. nih.gov |

| Trypanosomal Type I Nitroreductase (NTR) | Trypanosoma cruzi, Trypanosoma brucei | Activates the prodrug to generate toxic open-chain nitriles and reactive species. researchgate.netnih.gov |

| Trypanothione Reductase | Trypanosomatids | Inhibition disrupts the parasite's primary defense against oxidative stress. nih.gov |

Coordination Chemistry and Metal Complex Formation of 2 Furancarboxaldehyde, 5 Nitro , Hydrazone

Ligand Properties and Coordination Modes of the Chemical Compound

2-Furancarboxaldehyde, 5-nitro-, hydrazone possesses several key features that define its properties as a ligand. The molecule contains a furan (B31954) ring with an electron-withdrawing nitro group, an azomethine group (-CH=N-), and a hydrazone group (-NH-N=). These functional groups provide multiple potential coordination sites, including the furan oxygen, the imine nitrogen, and the terminal amino nitrogen.

Hydrazones can exhibit keto-enol tautomerism, which plays a crucial role in their coordination behavior. In the keto form, the ligand can coordinate as a neutral molecule, typically acting as a bidentate ligand. Coordination commonly occurs through the azomethine nitrogen and the carbonyl oxygen (if present as in acyl hydrazones) or another donor atom. In the enol form, after deprotonation, the ligand acts as an anionic ligand, which can lead to the formation of very stable chelate rings.

The coordination of 2-Furancarboxaldehyde, 5-nitro-, hydrazone and its derivatives to metal centers has been shown to occur in several modes:

Bidentate Coordination: This is a common coordination mode for hydrazone ligands. For instance, in some complexes, the ligand coordinates to the metal ion through the azomethine nitrogen and the furan ring oxygen.

Tridentate Coordination: In derivatives of 2-Furancarboxaldehyde, 5-nitro-, hydrazone where the terminal nitrogen is substituted with a group containing an additional donor atom (e.g., a hydroxyl or carboxyl group), tridentate coordination is possible.

Bridging Ligand: In some instances, hydrazone ligands can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes.